Comprehensive Structural and Thermodynamic Profiling of 3,3-Dichloropropene: A Technical Guide
Comprehensive Structural and Thermodynamic Profiling of 3,3-Dichloropropene: A Technical Guide
Executive Summary
The compound 1-propene, 3,3-dichloro- (commonly known as 3,3-dichloropropene) is an allylic geminal dichloride that serves as a critical intermediate in organic synthesis, agricultural chemistry, and materials science. Due to the high electron-withdrawing nature of the geminal chlorine atoms and the adjacent π -system, the molecule exhibits unique conformational dynamics and a distinct thermodynamic profile. This whitepaper provides a rigorous examination of its molecular structure, thermodynamic properties, and the self-validating experimental protocols required for its accurate characterization.
Chemical Identity & Fundamental Properties
3,3-Dichloropropene (CAS: 563-57-5) is an unsaturated aliphatic halogenated hydrocarbon[1]. Its reactivity is primarily governed by the allylic position of the two chlorine atoms, which makes it highly susceptible to nucleophilic substitution and allylic rearrangement[2].
From a spectroscopic standpoint, the molecule yields a distinct nuclear magnetic resonance (NMR) profile. In low-resolution 1 H NMR, it typically presents 3 signal peaks with a ratio of 1:1:2, corresponding to the distinct proton environments, while 1 C NMR yields 3 distinct carbon signals[3].
Summary of Quantitative Data
The following table synthesizes the core physical and thermodynamic properties of 3,3-dichloropropene, critical for modeling phase behavior and reaction kinetics in industrial applications.
| Property | Value | Unit | Method / Source |
| Molecular Weight | 110.97 | g/mol | IUPAC Atomic Weights[1] |
| Boiling Point ( Tboil ) | 357.55 | K | Experimental[4] |
| Critical Temperature ( Tc ) | 577.00 | K | Experimental[4] |
| Critical Pressure ( Pc ) | 4271.86 | kPa | Joback Calculated[5] |
| Enthalpy of Formation ( ΔfHgas∘ ) | -16.58 | kJ/mol | Joback Calculated[5] |
| Enthalpy of Vaporization ( ΔvapH∘ ) | 29.98 | kJ/mol | Joback Calculated[5] |
| Gibbs Free Energy ( ΔfG∘ ) | 35.92 | kJ/mol | Joback Calculated[5] |
| LogP (Octanol/Water) | 1.98 | - | Crippen Calculated[5],[1] |
Molecular Structure & Conformational Dynamics
The structural integrity of 3,3-dichloropropene is dictated by the rotational barrier around the C2−C3 single bond. The presence of two bulky, highly electronegative chlorine atoms on the C3 carbon introduces significant steric strain and dipole-dipole repulsion.
Conformational Isomerism
Unlike 1,3-dichloropropene, which exhibits distinct E/Z (geometrical) isomerism across the double bond, 3,3-dichloropropene cannot exhibit E/Z isomerism due to the terminal =CH2 group[3]. Instead, it exists in a dynamic equilibrium of rotational conformers (gauche and syn/anti). The dominant conformer in the gas phase minimizes the steric clash between the chlorine atoms and the vinylic protons, heavily influenced by hyperconjugative interactions ( σC−H→πC=C∗ ).
Reactivity & Allylic Isomerization
The geminal dichloro configuration is kinetically accessible but thermodynamically less stable than its 1,3-dichloro counterpart. Under thermal stress or acidic catalysis, 3,3-dichloropropene readily undergoes an allylic rearrangement to form 1,3-dichloropropene[6].
The causality behind this lies in the stability of the intermediate: the heterolytic cleavage of a C−Cl bond generates a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack by the chloride ion is regioselective, favoring the less sterically hindered terminal carbon, thereby yielding the thermodynamic product.
Allylic rearrangement pathway of 3,3-dichloropropene.
Experimental Methodologies: A Self-Validating System
To ensure high scientific integrity (E-E-A-T), the characterization of highly reactive halogenated hydrocarbons requires specialized, self-validating experimental designs. Standard analytical techniques often fail due to the corrosive nature of the combustion products or the rapid isomerization of the sample.
Self-validating experimental workflow for compound characterization.
Protocol 1: Structural Elucidation via Gas-Phase Electron Diffraction (GED)
Causality: X-ray crystallography is unsuitable for liquid-state conformer analysis due to crystal packing forces that distort the shallow conformational energy surface. GED allows for the direct observation of the molecule in an isolated, gas-phase state, preserving the true gauche/syn conformer ratio.
Step-by-Step Methodology:
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Sample Introduction: Vaporize the anhydrous 3,3-dichloropropene sample and introduce it into the high-vacuum diffraction chamber through a precisely heated nozzle (maintained at 50 °C to prevent condensation without inducing thermal isomerization).
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Electron Beam Intersection: Intersect the molecular beam orthogonally with a highly focused electron beam (accelerated to 40–60 keV).
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Scattering Capture: Record the resulting diffraction pattern using a CCD detector or imaging plates at two distinct camera distances (e.g., 25 cm and 50 cm). This dual-distance approach ensures the capture of both short-range (bond lengths) and long-range (non-bonded interatomic distances) scattering data.
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Radial Distribution Analysis: Perform a Fourier transformation on the molecular scattering intensity data. Refine the structural parameters (bond lengths, angles, and torsional dynamics) using a least-squares fitting against theoretical ab initio models.
Protocol 2: Determination of Enthalpy of Formation via Rotating-Bomb Calorimetry
Causality: Standard static bomb calorimetry cannot be used for chlorinated compounds. Combustion of 3,3-dichloropropene yields an undefined mixture of Cl2 gas and aqueous HCl , making thermodynamic calculations impossible. Rotating-bomb calorimetry utilizes a reducing agent to force all chlorine into a single, well-defined state (aqueous HCl ), ensuring absolute thermodynamic accuracy.
Step-by-Step Methodology:
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Sample Encapsulation: Seal exactly 0.5 g of 3,3-dichloropropene in a volatile-resistant polyester ampoule to prevent mass loss prior to ignition.
-
Reductant Addition: Introduce 10 mL of a 0.05 M arsenious oxide ( As2O3 ) solution into the bomb. This acts as the critical reducing agent to convert any free Cl2 generated during combustion into HCl .
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Pressurization: Purge the bomb with high-purity oxygen to displace nitrogen (preventing nitric acid formation), then pressurize the vessel to 3.0 MPa.
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Ignition & Rotation: Ignite the sample electrically. Simultaneously, initiate the biaxial rotation of the bomb. The rotation ensures that the combustion gases are thoroughly scrubbed by the As2O3 solution.
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Titrimetric Validation: Post-combustion, depressurize the bomb and quantitatively collect the washings. Titrate the solution to determine the amount of unreacted As2O3 and the total HCl yield. The exact heat of combustion is then calculated, from which the standard enthalpy of formation ( ΔfH∘ ) is derived.
Conclusion
The characterization of 3,3-dichloropropene demands a rigorous intersection of structural chemistry and advanced thermodynamics. Because of the inherent instability of the geminal allylic dichloride motif, researchers must employ specialized techniques—such as gas-phase electron diffraction and rotating-bomb calorimetry—to bypass the pitfalls of thermal isomerization and complex combustion products. By strictly adhering to the self-validating protocols outlined in this guide, scientists can reliably utilize this compound's thermodynamic and structural data for downstream applications in synthesis and material design.
References
- PubChem. "3,3-Dichloropropene | C3H4Cl2 | CID 11244". National Institutes of Health (NIH).
- Cheméo. "Chemical Properties of 1-Propene, 3,3-dichloro- (CAS 563-57-5)".
- Yaws, C. L. "Thermophysical properties of chemicals and hydrocarbons". Pageplace.
- Shelton, J. R., & Lee, L. H. "Addition of Halogens and Halogen Compounds to Allylic Chlorides. II." The Journal of Organic Chemistry 1959.
- Doc Brown's Chemistry. "Isomers of C3H4Cl2".
Sources
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- 3. 7 constitutional structural isomers of molecular formula C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2 condensed structural formula skeletal formula E/Z geometrical R/S optical total 11 isomers positional functional group isomerism isomers of C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2 uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 4. api.pageplace.de [api.pageplace.de]
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